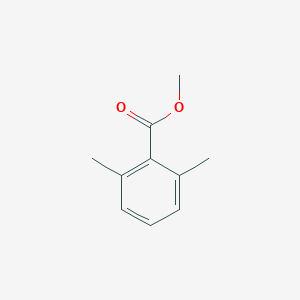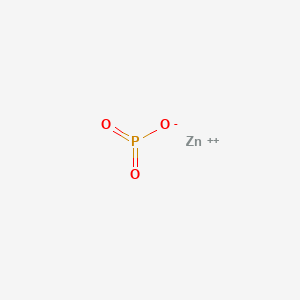
Dicloruro de molibdoceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenocene dichloride, also known as MoCl2, is a chemical compound composed of molybdenum and chlorine. It is a white solid with a melting point of 602°C and a boiling point of 855°C. It is insoluble in water, but soluble in organic solvents. It is used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in biochemistry, and as a corrosion inhibitor in metalworking.
Aplicaciones Científicas De Investigación
Investigación del cáncer
Se ha encontrado que el dicloruro de molibdoceno tiene una posible actividad antitumoral . Se sintetizó y caracterizó una serie de seis molibdocenos Cp-sustituidos altamente lipófilos que llevan diferentes ligandos quelantes bioactivos. Los experimentos in vitro mostraron una potencia citotóxica muy aumentada en comparación con las contrapartes no Cp-sustituidas . Los experimentos in vivo realizados con el precursor dicloruro, (Ph2C Cp)2MoCl2 y el complejo más activo in vitro, que contiene el ligando tioflavona, mostraron una inhibición del crecimiento tumoral .
Inhibición de proteínas
Se ha encontrado que el this compound inhibe la proteína quinasa C (PKC) y la topoisomerasa II humana (Topo II), ambas desempeñan un papel importante en la replicación del ADN y la proliferación celular .
Química hidrolítica
La química acuosa del this compound se ha investigado utilizando la metodología de la teoría funcional de la densidad en conjunción con un modelo de solvatación de continuo polarizable similar a un conductor . Este estudio proporciona una comprensión más completa de este tipo de procesos que pueden ayudar en el diseño de catalizadores más eficientes para transformaciones orgánicas .
Catalizador en síntesis orgánica
Los compuestos de metales de transición solubles en agua como el this compound han encontrado aplicaciones como catalizadores en la síntesis orgánica . Se ha informado que el this compound cataliza una variedad de reacciones orgánicas como la hidratación de nitrilos, la hidrólisis de ésteres carboxílicos y fosfatos, la oxidación de monóxido de carbono, la hidrogenación de olefinas, la hidrólisis de éteres, el intercambio H/D en alcoholes, etc. .
Preparación de derivados
En el laboratorio de investigación, el this compound se utiliza para preparar muchos derivados .
Estudio del mecanismo de acción
El posible mecanismo de acción del this compound ha sido estudiado por varios grupos de investigación <svg class="icon" height="16" p-id="1735" t="1709264788668" version="
Mecanismo De Acción
Molybdenocene dichloride, also known as cyclopenta-1,3-diene;molybdenum(4+);dichloride, is an organomolybdenum compound with potential applications in cancer research .
Target of Action
Molybdenocene dichloride has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II) . Both PKC and Topo II play crucial roles in DNA replication and cell proliferation .
Mode of Action
The compound interacts with its targets, PKC and Topo II, leading to changes in their normal functioning . This interaction results in the inhibition of DNA replication and cell proliferation, which are key processes in the growth and multiplication of cancer cells .
Biochemical Pathways
Molybdenocene dichloride affects the biochemical pathways associated with DNA replication and cell proliferation . By inhibiting PKC and Topo II, it disrupts these pathways, leading to downstream effects that include the suppression of tumor growth .
Pharmacokinetics
It’s known that the compound is water-soluble and stable to hydrolysis of the cp ligands at physiological ph . These properties could potentially impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of molybdenocene dichloride’s action is the inhibition of tumor growth . By disrupting the normal functioning of PKC and Topo II, it prevents cancer cells from replicating and proliferating . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
Molybdenocene dichloride is a brownish-green, air- and moisture-sensitive powder . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Direcciones Futuras
A series of molybdenocenes containing lipophilic substituted Cp ligands as well as bioactive chelating ligands have shown cytotoxicity against lung, colon and ovarian cancer in vitro . One complex showed the greatest anticancer activity of any Mo-based agent known to date . This suggests potential future directions for the development of molybdenocene dichloride and its derivatives as anticancer drugs.
Análisis Bioquímico
Biochemical Properties
Molybdenocene dichloride has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II), both of which play an important role in DNA replication and cell proliferation . Molybdenocene dichloride derivatives where the chlorido ligands had been replaced with chelating maltolato or malonato ligands showed slightly improved activity .
Cellular Effects
Molybdenocene dichloride exhibits cytotoxic activity on HT-29 colon cancer and MCF-7 breast cancer cell lines . The cytotoxic activities of the complexes were evaluated using 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide cell viability assay .
Molecular Mechanism
The anticancer properties of molybdenocene dichloride and its derivatives are described as well as the mechanism of action, aqueous and coordination chemistry, and molybdenocene-biomolecule interactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Molybdenocene dichloride involves the reaction of molybdenum pentachloride with cyclopentadienyl sodium in tetrahydrofuran solvent.", "Starting Materials": ["Molybdenum pentachloride", "Cyclopentadienyl sodium", "Tetrahydrofuran"], "Reaction": [ "Add Molybdenum pentachloride to a dry round-bottom flask", "Dissolve Cyclopentadienyl sodium in tetrahydrofuran and add it to the flask containing Molybdenum pentachloride", "Stir the mixture at room temperature for several hours", "The reaction mixture turns orange-red in color", "Filter the mixture to remove any undissolved solids", "Concentrate the filtrate under reduced pressure", "The resulting solid is Molybdenocene dichloride" ] } | |
| 12184-22-4 | |
Fórmula molecular |
C10H20Cl2Mo |
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
cyclopentane;dichloromolybdenum |
InChI |
InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
IBMXWMVSIBGZOF-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4] |
SMILES canónico |
C1CCCC1.C1CCCC1.Cl[Mo]Cl |
Sinónimos |
dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV) molybdocene dichloride molybdocene dichloride, molybdenum (1+) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of molybdenocene dichloride and how does it interact with them?
A: Research suggests that molybdenocene dichloride (Cp2MoCl2) interacts with DNA and RNA. Mass spectrometry studies indicate that it forms adducts with both single-stranded DNA and RNA. [] Additionally, studies demonstrate the formation of adducts with duplex and quadruplex DNA structures. [] Another study demonstrated that Cp2MoCl2 interacts with bovine serum albumin (BSA), a protein found in blood. This interaction occurs via a quenching mechanism that can be studied through fluorescence spectroscopy. []
Q2: How does the structure of molybdenocene dichloride relate to its potential anti-cancer activity?
A: Molybdenocene dichloride possesses a structure similar to cisplatin, a well-known anti-cancer drug. Both compounds share a cis-dihalide motif, which is thought to be essential for their interaction with DNA. [] The metal center, molybdenum in the case of molybdenocene dichloride, is also believed to play a role in its biological activity. []
Q3: What is the role of cyclodextrins in research related to molybdenocene dichloride?
A: Cyclodextrins, specifically β-cyclodextrin and its derivatives, have been investigated as potential carriers for molybdenocene dichloride. Studies have explored the inclusion of Cp2MoCl2 within the cyclodextrin cavity to enhance its solubility, stability, and potentially its bioavailability. [, ]
Q4: Can molybdenocene dichloride act as a catalyst, and if so, in what reactions?
A: Yes, molybdenocene dichloride has demonstrated catalytic activity in the hydrolysis of organophosphate pesticides like parathion and paraoxon. [] This catalytic activity is particularly noteworthy as it represents the first reported case of an organometallic complex accelerating organophosphate pesticide hydrolysis. []
Q5: What analytical techniques are commonly used to study molybdenocene dichloride and its interactions?
A: Several analytical techniques are employed in molybdenocene dichloride research. Fluorescence spectroscopy is used to study its interaction with biomolecules like bovine serum albumin. [] Mass spectrometry helps investigate the formation of adducts between Cp2MoCl2 and DNA or RNA. [] Electrochemical and spectroscopic analyses are used to examine the interaction of the compound with nitrogen bases. [] Inductively coupled plasma atomic emission spectroscopy has also been used to investigate interactions with DNA. []
Q6: How does temperature affect the interaction between molybdenocene dichloride and bovine serum albumin?
A: The binding interaction between molybdenocene dichloride and bovine serum albumin is temperature-dependent. By studying the fluorescence quenching of BSA by Cp2MoCl2 at different temperatures, researchers can estimate thermodynamic parameters (Gibbs energy, entropy, and enthalpy) and gain insight into the nature of their interaction. []
Q7: Are there any known challenges or limitations associated with using molybdenocene dichloride as a potential therapeutic agent?
A: While promising, research on molybdenocene dichloride is ongoing and faces challenges. One potential issue is understanding its long-term stability and behavior under physiological conditions. [] Further research is necessary to fully elucidate its mechanism of action, potential toxicity, and efficacy compared to existing treatments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


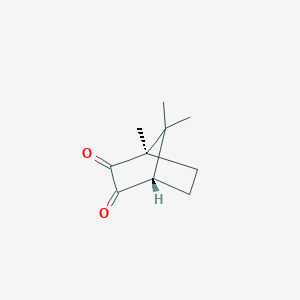
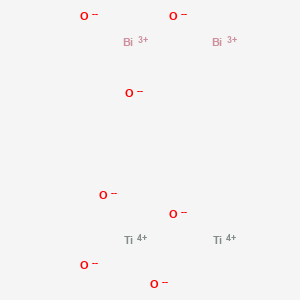
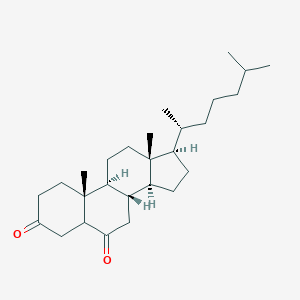
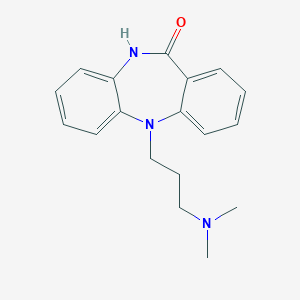
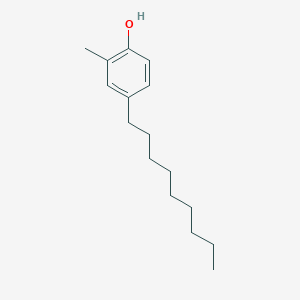
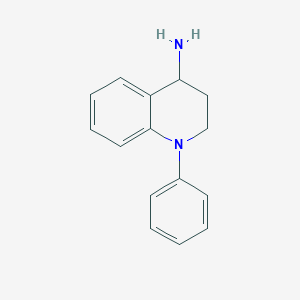
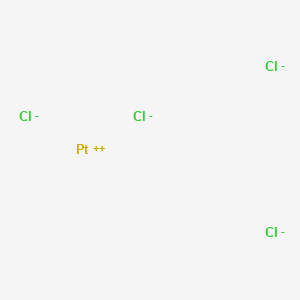
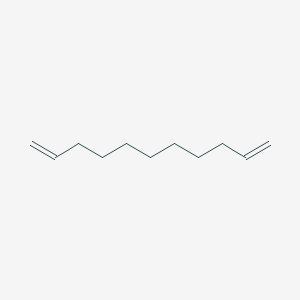
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)

